Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound featuring a benzofuran core, a sulfonyl group, and a piperidine moiety
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .
Mode of Action
Piperidine derivatives can interact with their targets in various ways, leading to different biochemical changes . The piperidine ring, a common structure in these derivatives, is essential for chiral optimization , which can influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications , suggesting they may affect multiple pathways.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they can have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving ortho-hydroxyaryl aldehydes and ethyl acetoacetate under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Piperidine Moiety: The piperidine ring is incorporated through nucleophilic substitution reactions, often using 4-methylpiperidine and appropriate leaving groups.
Amidation Reaction: The final step involves the formation of the amide bond between the benzofuran carboxylate and the sulfonylated benzamido intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine:
Therapeutic Agents: Potential use in the development of drugs for treating various diseases, including cancer and neurological disorders.
Drug Delivery: Explored for its role in targeted drug delivery systems due to its structural compatibility with various drug carriers.
Industry:
Material Science: Applications in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Manufacturing: Used in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
- Ethyl 3-(4-(piperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
- Ethyl 3-(4-((4-ethylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate
- Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzothiophene-2-carboxylate
Uniqueness: Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzofuran core, sulfonyl group, and piperidine moiety in a single molecule provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
ethyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-8-10-18(11-9-17)33(29,30)26-14-12-16(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSFSYILSLOEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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